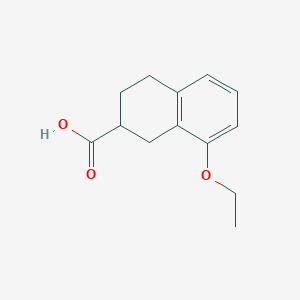
8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethoxy group at the 8th position and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or a naphthalene derivative.
Ethoxylation: Introduction of the ethoxy group at the 8th position can be achieved through an ethoxylation reaction using ethyl alcohol and a suitable catalyst.
Hydrogenation: The naphthalene ring is then hydrogenated to form the tetrahydronaphthalene structure.
Carboxylation: Finally, the carboxylic acid group is introduced at the 2nd position through a carboxylation reaction using carbon dioxide and a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation, and high-pressure reactors may be employed for carboxylation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 8-ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxaldehyde or this compound.
Reduction: Formation of 8-ethoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: In chemical synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products.
Comparison with Similar Compounds
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: Lacks the ethoxy group, making it less versatile in certain reactions.
5,6,7,8-Tetrahydro-2-naphthoic acid: Different substitution pattern on the naphthalene ring.
Uniqueness: 8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both an ethoxy group and a carboxylic acid group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
827022-88-8 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
8-ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-2-16-12-5-3-4-9-6-7-10(13(14)15)8-11(9)12/h3-5,10H,2,6-8H2,1H3,(H,14,15) |
InChI Key |
FZCBJLIGJSVNQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1CC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















